Product packaging for alpha-Acetamido-2-methylcinnamic acid(Cat. No.:CAS No. 88681-64-5)

alpha-Acetamido-2-methylcinnamic acid

Cat. No.: B1598541
CAS No.: 88681-64-5
M. Wt: 219.24 g/mol
InChI Key: CHZDNJUDKTYQAS-UHFFFAOYSA-N
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Description

Contextual Significance as a Key Precursor in Chiral Synthesis

The molecular structure of α-acetamidocinnamic acid derivatives makes them ideal precursors for creating chiral centers with high fidelity. The carbon-carbon double bond is "prochiral," meaning it can be converted from a flat (achiral) structure into a three-dimensional chiral center by adding atoms across the bond. The primary synthetic application is the asymmetric hydrogenation of this double bond, which selectively produces one of the two possible enantiomers of an N-acetylated amino acid. taylorfrancis.com

This transformation is of immense industrial importance. For instance, a closely related derivative, α-acetamido-4-hydroxy-3-methoxycinnamic acid, is a key precursor in the industrial synthesis of L-DOPA (L-3,4-dihydroxyphenylalanine), a critical medication for treating Parkinson's disease. google.comnih.gov The ability to use catalysts to produce L-DOPA with high enantiomeric purity avoids the need for classical resolution of a racemic mixture, making the process more efficient and economical. google.com The study of α-acetamidocinnamic acid and its analogues is therefore central to the field of asymmetric synthesis, providing a reliable platform for producing valuable chiral amides and amino acids. acs.org

Historical Perspective of its Role in Asymmetric Catalysis Development

The history of α-acetamidocinnamic acid is deeply intertwined with the development of asymmetric catalysis. A pivotal moment occurred in 1975 when Kagan demonstrated that enamides could be hydrogenated with high enantioselectivity (up to 90% optical yield) using a rhodium catalyst coordinated to a chiral diphosphine ligand known as DIOP. acs.org This discovery opened the door to producing chiral amides directly.

For many years, replicating this high level of success with other ligands proved challenging. acs.org A significant breakthrough came with the development of a new class of chiral bisphosphine ligands, such as DuPHOS and BPE, which achieved outstanding enantioselectivity (up to 98.5%) in the rhodium-catalyzed asymmetric hydrogenation of enamides. acs.org This progress was paralleled by the landmark development of the DIPAMP ligand by Knowles and his team at Monsanto, which was used in the rhodium-catalyzed hydrogenation of dehydroamino acid derivatives for the industrial production of L-DOPA. tcichemicals.com

These developments established α-acetamidocinnamic acid and similar enamides as standard substrates for evaluating the effectiveness of new chiral catalysts. The ongoing quest for more efficient, selective, and sustainable catalysts has recently expanded to include earth-abundant metals like cobalt, which also show excellent results with appropriate chiral phosphine ligands. nih.govprinceton.edu The evolution of catalysts for the asymmetric hydrogenation of this substrate class reflects the broader progress in the field of organic synthesis. nih.govresearchgate.netjst.go.jp

Table 1: Evolution of Chiral Ligands in Asymmetric Hydrogenation of Enamides and Dehydroamino Acids

Ligand Metal Substrate Class Typical Enantiomeric Excess (ee) Year of Breakthrough
DIOP Rhodium Enamides ~90% acs.org 1975 acs.org
DIPAMP Rhodium Dehydroamino Acids Up to 96% tcichemicals.com 1975 tcichemicals.com
DuPHOS/BPE Rhodium Enamides Up to 98.5% acs.org ~1990s acs.org
BisP*/MiniPHOS Rhodium Enamides Up to 99.9% jst.go.jp ~2000s jst.go.jp

Structural Framework and Reactivity Profile in Synthetic Transformations

Alpha-acetamido-2-methylcinnamic acid is an α,β-unsaturated carboxylic acid derivative. Its key structural features, which dictate its reactivity, include:

A prochiral C=C double bond that is the primary site of reaction in asymmetric hydrogenation.

An N-acetyl (acetamido) group attached to the α-carbon. This group is crucial as it acts as a coordinating site for the metal catalyst, helping to lock the substrate into a specific orientation during the reaction. ias.ac.in

A carboxylic acid group , which also influences the molecule's electronic properties and can participate in binding to the catalyst.

A phenyl ring attached to the β-carbon, with a methyl group at the ortho (2-position) of this ring.

The principal transformation this molecule undergoes is catalytic asymmetric hydrogenation . This reaction involves the addition of two hydrogen atoms across the double bond, facilitated by a chiral transition metal complex. acs.orguit.no Rhodium and, more recently, cobalt are the metals of choice for this transformation. taylorfrancis.comnih.gov

The reaction mechanism has been a subject of extensive investigation. For rhodium-catalyzed systems, the enamide substrate coordinates to the chiral metal complex. acs.org This is followed by the oxidative addition of molecular hydrogen to the metal center, transfer of the hydrogen atoms to the bound substrate, and finally, the release of the chiral, saturated product. acs.org With cobalt catalysts, several mechanistic pathways, including Co(0)/Co(II) redox cycles and non-redox pathways, have been explored and may depend on the specific enamide and reaction conditions. nih.govprinceton.eduacs.org The coordination of the acetamido group is considered essential for achieving high stereoselectivity in these catalytic cycles. ias.ac.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3 B1598541 alpha-Acetamido-2-methylcinnamic acid CAS No. 88681-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-2-acetamido-3-(2-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-5-3-4-6-10(8)7-11(12(15)16)13-9(2)14/h3-7H,1-2H3,(H,13,14)(H,15,16)/b11-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZDNJUDKTYQAS-XFFZJAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C(/C(=O)O)\NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88681-64-5
Record name (2Z)-2-(Acetylamino)-3-(2-methylphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88681-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for Alpha Acetamido 2 Methylcinnamic Acid and Its Analogues

Conventional Multistep Synthetic Routes

Traditional methods for constructing the core structure of these compounds rely on well-documented condensation reactions that build the carbon-carbon double bond.

The Erlenmeyer-Plöchl synthesis is a cornerstone for preparing α-amino acids and their derivatives. wikipedia.org The reaction involves the condensation of an N-acylglycine, such as acetylglycine or hippuric acid, with an aromatic aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). wikipedia.orgorgsyn.org The key intermediate formed is an oxazolone (B7731731), commonly referred to as an azlactone. wikipedia.orgyoutube.com For the specific synthesis of α-acetamidocinnamic acid, acetylglycine is reacted with benzaldehyde (B42025). orgsyn.org Subsequent hydrolysis of the resulting azlactone intermediate yields the final α-acetamido-cinnamic acid. orgsyn.org

The classical procedure involves heating a mixture of acetylglycine, benzaldehyde, acetic anhydride, and anhydrous sodium acetate. orgsyn.org The azlactone product is then isolated and hydrolyzed, often by boiling with a mixture of acetone (B3395972) and water, to yield α-acetaminocinnamic acid. orgsyn.org

Modifications to this standard procedure have been developed to improve efficiency and simplify the process. One significant modification is the development of a "one-pot" method. google.com This approach combines the acetylation of glycine (B1666218), the Erlenmeyer condensation, and the final hydrolysis step into a single reaction sequence without the need for isolating intermediates. google.com In this method, glycine is first acetylated using acetic anhydride. After removing excess acetic acid, more acetic anhydride is added along with the substituted benzaldehyde to form the azlactone, which is then hydrolyzed in the same pot to give the final product. google.com Other modifications focus on the catalytic system. For instance, 5-sulfosalicylic acid has been identified as an efficient and recyclable catalyst for the condensation of aromatic aldehydes with hippuric acid at room temperature, offering a greener alternative to traditional methods. researchgate.net

The Knoevenagel condensation provides an alternative route to cinnamic acid derivatives. This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. bepls.com For the synthesis of α-methylcinnamic acid analogues, a Knoevenagel-Doebner variation can be employed, which utilizes the condensation between a substituted benzaldehyde and succinic anhydride. theaic.org This reaction can be effectively catalyzed by aqueous sodium hydroxide (B78521) and accelerated by microwave irradiation, which also aligns with green chemistry principles by often leading to higher yields and shorter reaction times while avoiding toxic solvents. theaic.org

The scope of the Knoevenagel condensation is broad, and various catalysts have been explored to optimize the reaction under mild conditions. nih.gov The reaction mechanism involves the deprotonation of the active methylene compound by a base, followed by a nucleophilic attack on the aldehyde's carbonyl group to form a C-C bond. bepls.com While traditionally used for producing simple cinnamic acids, this methodology is adaptable for creating a range of substituted derivatives. biointerfaceresearch.com

Stereoselective Synthesis of Related Alpha-Methylcinnamic Acid Derivatives

Achieving specific stereochemistry, particularly the (E)- or (Z)-isomer, is a critical aspect of modern organic synthesis.

A highly efficient and stereoselective method for synthesizing (E)-α-methylcinnamic acids involves the transformation of Baylis-Hillman adducts. nih.govacs.org The Baylis-Hillman reaction itself is a versatile carbon-carbon bond-forming reaction that produces densely functionalized molecules. acs.orgacs.org The synthetic strategy starts with the acetate of a Baylis-Hillman adduct, typically a methyl 3-acetoxy-3-aryl-2-methylenepropanoate. acs.orgacs.org

This starting material is then treated with a hydride source, such as sodium borohydride (B1222165) (NaBH₄), which acts as a nucleophile. acs.orgacs.org The reaction proceeds via nucleophilic addition of the hydride ion, followed by hydrolysis, to yield the (E)-α-methylcinnamic acid with high stereoselectivity. acs.org This protocol is valued for its use of an inexpensive and readily available reagent (NaBH₄) and its effectiveness in producing the desired (E)-isomer exclusively, with no detectable (Z)-isomer formation. acs.orgacs.org The method has been successfully applied to the synthesis of various biologically relevant molecules. nih.govacs.org

Table 1: Synthesis of (E)-α-Methylcinnamic Acids via Baylis-Hillman Adducts This interactive table summarizes the yields of various (E)-3-aryl-2-methylprop-2-enoic acids synthesized using the sodium borohydride method on the corresponding Baylis-Hillman acetates.

Entry Aryl Group Yield (%)
1 Phenyl 74
2 4-Chlorophenyl 75
3 4-Methylphenyl 72
4 4-Methoxyphenyl 70
5 3,4-Dichlorophenyl 76

Data sourced from The Journal of Organic Chemistry, 1999. acs.org

The geometric configuration of the double bond in cinnamic acid derivatives can be controlled or altered through isomerization strategies. The interconversion between the cis (Z) and trans (E) isomers is most commonly achieved through photoisomerization. mdpi.com Irradiation with UV light can induce this transformation. mdpi.comnih.gov For example, the naturally more common trans-cinnamic acid can be converted to the cis-isomer upon UV exposure. nih.govnih.gov

In the solid state, the photochemical behavior of cinnamic acids is complex. Depending on the crystal packing, irradiation can lead to a competition between cis-trans isomerization and [2+2] cycloaddition, which results in dimerization to form truxinic or truxillic acids. rsc.orgrsc.org The outcome is dictated by the intermolecular distance between molecules in the crystal lattice. rsc.orgrsc.org Supramolecular chemistry offers a way to control these photoreactions. Encapsulating cinnamic acid within a host molecule, such as cucurbit acs.orguril, can enhance the efficiency of the E-to-Z photoisomerization in aqueous solutions and prevent dimerization. mdpi.com

Green Chemistry Approaches in Alpha-Acetamido-2-methylcinnamic Acid Production

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Several green chemistry principles have been applied to the synthesis of cinnamic acid derivatives. These approaches focus on reducing waste, avoiding hazardous solvents, and using milder reaction conditions.

For the Erlenmeyer-Plöchl synthesis, the use of a recyclable, solid acid catalyst like 5-sulfosalicylic acid allows the reaction to proceed at room temperature in water, a green solvent, eliminating the need for heating and hazardous organic solvents. researchgate.net

In the context of the Knoevenagel condensation, green methods include the use of microwave irradiation, which can significantly shorten reaction times and improve yields. theaic.org Performing the condensation using sodium hydroxide as a catalyst under microwave conditions is an example of a simple and efficient protocol that avoids toxic solvents. theaic.org Furthermore, the development of novel, reusable catalysts, such as amino-bifunctional frameworks, allows the reaction to proceed efficiently at ambient temperature in less toxic solvents like ethanol. nih.gov

For related stereoselective processes, green advancements have also been reported. The asymmetric hydrogenation of (Z)-α-acetamidocinnamic acid derivatives, a key step for producing chiral amino acids, has been successfully carried out in greener solvents like propylene (B89431) carbonate. rsc.org These examples highlight a clear trend towards making the synthesis of α-acetamido-2-methylcinnamic acid and its analogues more sustainable.

Table of Mentioned Compounds

Compound Name
α-Acetamido-2-methylcinnamic acid
Acetic anhydride
Acetylglycine
Benzaldehyde
Cinnamic acid
5-Sulfosalicylic acid
Glycine
Hippuric acid
Malonic acid
Methyl 3-acetoxy-3-aryl-2-methylenepropanoate
Propylene carbonate
Sodium acetate
Sodium borohydride
Sodium hydroxide
Succinic anhydride
Truxillic acid
Truxinic acid
Cucurbit acs.orguril
Azlactone

Mechanochemical Synthesis Techniques

Mechanochemistry involves the use of mechanical energy—typically through grinding, milling, or extrusion—to initiate and sustain chemical reactions. researchgate.netnih.gov This approach is recognized as a green technology because it often proceeds in the absence of bulk solvents, leading to reduced waste, shorter reaction times, and sometimes, novel reactivity compared to solution-based methods. nih.govyoutube.comnih.gov

The synthesis of the target compound involves the formation of an amide bond and a carbon-carbon double bond. Mechanochemical methods are well-suited for both transformations. The Erlenmeyer azlactone synthesis, a classic route to α,β-unsaturated N-acylamino acids, traditionally involves the condensation of an aldehyde with an N-acylglycine via an oxazolone (azlactone) intermediate, often requiring a solvent and a base. Mechanochemical activation can facilitate this pathway under solvent-free or liquid-assisted grinding (LAG) conditions, where a minimal amount of liquid is added to accelerate the reaction.

Research into related systems demonstrates the feasibility of this approach. For instance, the mechanochemical synthesis of peptides from unactivated amino acids like glycine shows that mechanical force is sufficient to induce peptide (amide) bond formation. chemrxiv.org The process is dynamic, with simultaneous formation and breaking of peptide bonds, and can be influenced by temperature and the presence of mineral additives. chemrxiv.org Similarly, the amidation of cinnamic acid has been successfully achieved using mechanochemistry, converting the carboxylic acid into an amide in a solvent-free environment. beilstein-journals.org This suggests that the direct acylation step to form the acetamido group is viable under mechanochemical conditions.

Key techniques in mechanosynthesis include planetary ball milling and twin-screw extrusion. youtube.com The latter offers a continuous-flow process, making it scalable for industrial applications. youtube.com These methods have proven effective for a range of organic transformations, including condensations, cycloadditions, and metal-catalyzed couplings, highlighting their versatility. nih.gov

Table 1: Examples of Relevant Mechanochemical Reactions This table presents findings from analogous reactions that demonstrate the principles applicable to the synthesis of this compound.

Reaction TypeReactantsConditionsYield / OutcomeCitation
AmidationCinnamic acid, 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA), AmineSolvent-free, mechanochemical ball millingGood yields of the corresponding amide beilstein-journals.org
Peptide Bond FormationGlycine, Titanium Dioxide (TiO₂)Thermally-controlled ball milling (100 °C)Oligomers up to Gly₁₄ detected; 10.2% total yield of Gly≥₂ chemrxiv.org
Knoevenagel CondensationBarbituric acid derivatives, AldehydesBall millingQuantitative conversion, short reaction times nih.gov
[2+2+2+2] CycloadditionAlkynesMilling with nickel metalFormation of cyclooctatetraenes, demonstrating unique selectivity nih.gov

Solvent-Free Reaction Environments

Solvent-free synthesis encompasses any reaction performed without a solvent medium, including mechanochemical methods as well as reactions induced by thermal energy or microwave irradiation. The primary advantage is the elimination of solvent, which simplifies purification, reduces environmental impact, and can lower costs. orientjchem.org

The N-acylation of amines, a critical step for installing the "acetamido" group, can be performed efficiently under solvent-free conditions. The reaction of various amines with acetic anhydride has been shown to proceed rapidly at room temperature without any catalyst, affording N-acylated products in good to excellent yields. orientjchem.org This high efficiency and the mild conditions suggest that the amino group of a precursor like 2-methyl-β-phenylalanine could be readily acetylated using this protocol.

Furthermore, the core cinnamic acid structure can be synthesized under solvent-free conditions. The Perkin reaction, which reacts an aromatic aldehyde with an acid anhydride, is a traditional method for preparing cinnamic acids. scispace.com While it often requires high temperatures, modern variations utilize microwave irradiation in solvent-less conditions to synthesize cinnamic acid derivatives from aryl aldehydes and malonic acid, which can overcome some limitations of the classic Perkin reaction. jocpr.com Another green, solvent-free approach involves the direct amidation of cinnamic acid using graphene oxide as a recyclable catalyst, which proceeds via hydrogen-bonding activation. beilstein-journals.org

These solvent-free methods demonstrate that the key bond-forming reactions required for the synthesis of this compound and its analogues can be conducted efficiently without relying on conventional solvents, aligning with the principles of green chemistry.

Table 2: Examples of Relevant Solvent-Free Reactions This table presents findings from analogous reactions that demonstrate the principles applicable to the synthesis of this compound.

Reaction TypeReactantsCatalyst / ConditionsYieldCitation
N-AcylationAniline, Acetic anhydrideSolvent-free, room temperature, 5-15 minGood to excellent orientjchem.org
N-Acylationp-Nitroaniline, Acetic anhydrideSolvent-free, room temperature, 8 min91% orientjchem.org
AmidationCinnamic acid, AmineGraphene oxide catalyst, solvent-freeGood yields, catalyst recyclable beilstein-journals.org
CondensationAryl aldehydes, Malonic acidPolyphosphate ester (PPE), microwave irradiation, solvent-lessGood yields jocpr.com
N-Sulfonylformamidine SynthesisSulfonamide derivatives, DMF-DMASolvent-free, room temperatureUp to 98% researchgate.net

Chemical Reactivity and Derivatization Strategies of Alpha Acetamido 2 Methylcinnamic Acid

Functionalization of the Carboxyl Group

The carboxyl group of alpha-acetamido-2-methylcinnamic acid is a prime site for modification, allowing for the synthesis of amides, esters, and other related derivatives. These transformations are fundamental in medicinal chemistry for altering the pharmacokinetic and pharmacodynamic properties of a lead compound.

O/N-Acylation Reactions

O/N-acylation reactions, leading to the formation of esters and amides, are among the most common derivatizations of carboxylic acids. These reactions can be achieved through various methodologies, including stoichiometric reagent-mediated processes, transition-metal catalysis, and more recently, photocatalytic strategies.

The conversion of the carboxylic acid moiety of this compound into amides and esters is classically achieved using stoichiometric amounts of coupling reagents. These reagents activate the carboxyl group, facilitating nucleophilic attack by an amine or an alcohol.

Amidation: A variety of coupling reagents are available for amide bond formation. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used. bachem.com The reaction proceeds through the formation of an O-acylisourea intermediate, which is then attacked by the amine. To minimize the risk of racemization at the alpha-carbon, especially in the case of chiral amino acid derivatives, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. bachem.com The use of phosphonium-based reagents like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and aminium/uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can also facilitate efficient amidation, often with faster reaction times and reduced side reactions. bachem.compeptide.com For instance, the amidation of N-acetyl-L-phenylalanine has been studied extensively, providing a model for the reactivity of the N-acetylated alpha-amino acid substructure present in this compound.

Esterification: Similar to amidation, esterification can be carried out using activating agents. The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) has been effectively used for the esterification of N-acetyl-L-phenylalanine, particularly with the aid of microwave irradiation to enhance reaction rates. nih.gov This method is often carried out in the presence of a non-nucleophilic base like 1-methylimidazole. nih.gov Another common method is the Steglich esterification, which uses DCC as the coupling reagent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Table 1: Stoichiometric Reagents for Amidation and Esterification

Reaction Type Reagent Class Specific Examples Additives/Conditions Ref.
Amidation Carbodiimides DCC, DIC, EDC HOBt, CuCl₂ (to suppress racemization) bachem.com
Amidation Phosphonium Salts BOP - bachem.com
Amidation Aminium/Uronium Salts HBTU, HATU, TBTU, COMU Base (e.g., DIPEA, NMM) bachem.compeptide.com
Esterification Mukaiyama Reagent 2-chloro-1-methylpyridinium iodide 1-methylimidazole, Microwave irradiation nih.gov
Esterification Carbodiimides DCC DMAP (catalytic) -

While stoichiometric reagents are effective, they generate significant waste. Transition-metal catalysis offers a more atom-economical alternative for acylation reactions. Palladium, rhodium, and copper complexes have been explored for the direct amidation and esterification of carboxylic acids, although specific examples for this compound are not extensively documented. The general principle involves the coordination of the metal to the carboxyl group, enhancing its electrophilicity. For instance, rhodium-catalyzed C-H amidation has been demonstrated on thiophene-2-carboxylic acids, suggesting the potential for similar transformations on aromatic carboxylic acids. whiterose.ac.uk Furthermore, palladium-catalyzed oxidative amidation of conjugated olefins has been reported, which could be a potential route for derivatizing the carbon-carbon double bond in conjunction with carboxyl group modification. acs.org

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild and environmentally benign reaction conditions. For the acylation of this compound, photocatalytic methods could provide novel pathways. For example, the conversion of enamines to amides has been achieved using a Ru(bpy)₃Cl₂ photocatalyst under visible light, proceeding through a singlet oxygen intermediate. organic-chemistry.orgnih.gov While this reaction transforms the double bond, it highlights the potential of photochemistry in modifying enamide-like structures. The direct photocatalytic esterification of carboxylic acids has also been explored, with recent developments showing the reduction of esters to alcohols using a novel photocatalyst, suggesting the reversibility of this process could be harnessed for ester formation under specific conditions. sciencedaily.com

Alkenyl/Alkynyl Carboxylation and Related Transformations

The functionalization of the carboxyl group can extend beyond simple acylation. Carboxylation reactions involving alkenes and alkynes represent a powerful method for C-C bond formation. While direct application to this compound is not widely reported, related transformations on similar structures provide a basis for potential reactivity. Palladium-catalyzed direct carboxylation of alkenyl C-H bonds with CO₂ has been achieved on 2-hydroxystyrenes, leading to coumarins. acs.org This suggests that under appropriate conditions, the carboxyl group of this compound could potentially participate in decarboxylative cross-coupling reactions or that the aromatic ring could undergo C-H functionalization directed by the carboxyl group. Furthermore, the synthesis of alkynyl ketones from terminal alkynes and acid chlorides, a reaction mechanistically related to carboxylation, is well-established and could be adapted for the derivatization of this compound. organic-chemistry.org

Transformations Involving the Carbon-Carbon Double Bond

The α,β-unsaturated system in this compound is a key feature that imparts unique reactivity to the molecule. The electron-withdrawing nature of the conjugated carboxyl and N-acetyl groups makes the double bond susceptible to a variety of transformations, including additions and cycloadditions.

The carbon-carbon double bond in α,β-dehydroamino acids is known to undergo reactions such as Michael addition, hydrogenation, and cycloaddition. nih.gov Specific transformations applicable to this compound could include:

Hydrogenation: The double bond can be readily reduced to yield the corresponding saturated N-acetyl-2-methylphenylalanine derivative. This is often achieved using heterogeneous catalysts like palladium on carbon (Pd/C) or homogeneous catalysts like Wilkinson's catalyst.

Epoxidation: The double bond can be converted to an epoxide, a versatile intermediate for further functionalization. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. For β,β-disubstituted enamides, enantioselective epoxidation has been achieved using manganese catalysts with aqueous hydrogen peroxide. acs.org

Dihydroxylation: The double bond can be dihydroxylated to form a diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄).

Cyclopropanation: The Simmons-Smith reaction or other methods can be employed to form a cyclopropane (B1198618) ring across the double bond.

Michael Addition: The β-carbon of the α,β-unsaturated system is electrophilic and susceptible to attack by nucleophiles in a conjugate addition reaction.

Table 2: Potential Transformations of the C-C Double Bond

Reaction Type Reagent/Catalyst Product Type Ref.
Hydrogenation Pd/C, H₂ Saturated amino acid derivative nih.gov
Epoxidation m-CPBA, Mn catalysts Epoxide acs.org
Dihydroxylation OsO₄, KMnO₄ Diol -
Cyclopropanation CH₂I₂, Zn-Cu Cyclopropane derivative -
Michael Addition Various nucleophiles β-functionalized amino acid derivative nih.gov

Table 3: List of Chemical Compounds

Compound Name
This compound
Dicyclohexylcarbodiimide (DCC)
Diisopropylcarbodiimide (DIC)
1-Hydroxybenzotriazole (HOBt)
Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
2-Chloro-1-methylpyridinium iodide
4-(Dimethylamino)pyridine (DMAP)
N-acetyl-L-phenylalanine
Ruthenium(II) tris(2,2'-bipyridyl) dichloride (Ru(bpy)₃Cl₂)
meta-Chloroperoxybenzoic acid (m-CPBA)
Osmium tetroxide (OsO₄)
Potassium permanganate (KMnO₄)
Palladium on carbon (Pd/C)
Wilkinson's catalyst
Thiophene-2-carboxylic acid
2-Hydroxystyrene
Coumarin

Stereoselective Hydrogenation (beyond asymmetric catalysis)

While asymmetric hydrogenation of α-acetamidocinnamic acid and its derivatives is a well-established method for producing chiral amino acids, stereoselective hydrogenation that does not rely on chiral catalysts is also a significant area of study. rsc.orgthieme-connect.com These methods often depend on substrate control or the use of specific achiral catalysts and supports to influence the stereochemical outcome of the hydrogenation.

Research on various α-substituted acrylic acids has shown that the stereoselectivity of hydrogenation can be influenced by factors such as the solvent, the support material for the catalyst, and the inherent stereochemistry of the substrate. rsc.orgdntb.gov.ua For instance, the hydrogenation of α-substituted acrylic acids using nickel-based catalysts has been explored, providing routes to chiral α-substituted propionic acids. dntb.gov.ua While not directly studying α-acetamido-2-methylcinnamic acid, these studies suggest that the steric and electronic properties of the substrate itself can direct the approach of hydrogen, leading to a diastereoselective or enantioselective outcome.

The use of heterogeneous catalysts, such as rhodium on polystyrene supports, has been investigated for the hydrogenation of α-acetamidocinnamic acid. rsc.org While some of these studies employ chiral ligands, the principles of catalyst support and its influence on the reaction environment are relevant to achieving stereoselectivity even with achiral catalytic systems. The interaction of the substrate with the catalyst surface can create a diastereomeric transition state, leading to a preferential formation of one stereoisomer.

Catalyst SystemSubstrateKey Findings
Nickel(II) acetate (B1210297) / (R,R)-BenzP*α-substituted acrylic acidsEfficient enantioselective hydrogenation to chiral α-substituted propionic acids. dntb.gov.ua
Rhodium complexes on polystyrene supportα-acetamidocinnamic acidThe support and ligands influence the rate and enantioselectivity of hydrogenation. rsc.org
Iridium-SpinPHOX complexα-aryl-β-substituted acrylic acidsHighly efficient and enantioselective hydrogenation. libretexts.org
Ruthenium complexα-substituted acrylic acidsHigh yields and enantioselectivities for the synthesis of chiral α-substituted propanoic acids. iupac.org

Ylide Reactions and Double Bond Construction

Ylide reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are fundamental for the construction of carbon-carbon double bonds and can be conceptually applied to the synthesis of α-acetamido-2-methylcinnamic acid derivatives or to further functionalize the molecule. researchgate.netwikipedia.org These reactions involve the coupling of a phosphorus ylide with a carbonyl compound.

The Wittig reaction, in particular, offers a versatile method for creating alkenes from aldehydes and ketones. wikipedia.org For instance, a one-pot Wittig olefination-hydrolysis reaction of benzaldehydes with alkoxycarbonyl methylidenetriphenylphosphoranes in aqueous sodium hydroxide (B78521) can produce various substituted cinnamic acids. organic-chemistry.org This suggests a potential synthetic route to α-acetamido-2-methylcinnamic acid itself or its analogs.

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, typically provides excellent E-selectivity in the formation of alkenes. digitellinc.com This reaction is particularly useful for creating α,β-unsaturated esters, which could be precursors to or derivatives of α-acetamido-2-methylcinnamic acid. nih.gov The reaction's mechanism involves the nucleophilic addition of the phosphonate carbanion to an aldehyde or ketone, followed by elimination to form the alkene. digitellinc.com

ReactionReactantsProduct TypeKey Features
Wittig ReactionAldehyde/Ketone + Phosphorus YlideAlkeneVersatile for C=C bond formation. researchgate.netwikipedia.org
One-pot Wittig-hydrolysisBenzaldehydes + Alkoxycarbonyl methylidenetriphenylphosphoraneSubstituted cinnamic acidsConducted in aqueous media. organic-chemistry.org
Horner-Wadsworth-EmmonsAldehyde/Ketone + Phosphonate Carbanion(E)-AlkeneHigh E-selectivity. digitellinc.com

Metathesis Reactions

Olefin metathesis has become a powerful tool in organic synthesis for the formation of new carbon-carbon double bonds. While there is no direct literature on the metathesis of α-acetamido-2-methylcinnamic acid itself, the principles of ring-closing metathesis (RCM) have been applied to dienes derived from amino acids to create constrained peptidomimetics. researchgate.net This suggests that if α-acetamido-2-methylcinnamic acid were incorporated into a diene system, it could undergo RCM to form cyclic structures.

The general strategy involves the synthesis of a diene precursor, which then undergoes cyclization in the presence of a ruthenium or molybdenum catalyst, such as a Grubbs' or Schrock catalyst. rsc.orgwikipedia.org The success of RCM depends on factors like the length of the tether connecting the two double bonds and the nature of the substituents. For amino acid-derived dienes, RCM has been used to form five-, six-, and seven-membered rings. researchgate.net

A plausible synthetic route could involve the derivatization of the carboxylic acid or the amide nitrogen of α-acetamido-2-methylcinnamic acid with an olefin-containing moiety, creating a diene suitable for RCM.

Aromatic Ring Functionalization

The 2-methylphenyl group of α-acetamido-2-methylcinnamic acid provides a handle for further molecular modifications through aromatic functionalization reactions.

Cross-Coupling Reactions for Aromatic Substituent Installation

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to a halogenated precursor of α-acetamido-2-methylcinnamic acid.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. libretexts.orgrsc.org If a bromo or iodo substituent were present on the aromatic ring of α-acetamido-2-methylcinnamic acid, it could be coupled with a variety of boronic acids to introduce new aryl or alkyl groups. nih.govtcichemicals.com

Heck Reaction: The Heck reaction couples an alkene with an aryl halide. organic-chemistry.orgodinity.com A halogenated derivative of α-acetamido-2-methylcinnamic acid could react with various alkenes to introduce new vinyl substituents. researchgate.netrsc.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org A halogenated α-acetamido-2-methylcinnamic acid could be coupled with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide. libretexts.orgorganic-chemistry.orgwikipedia.orgyoutube.comacsgcipr.org This would allow for the introduction of various amino groups onto the aromatic ring of a halogenated α-acetamido-2-methylcinnamic acid.

Cross-Coupling ReactionCoupling PartnersBond FormedCatalyst System
Suzuki-MiyauraOrganoboron + OrganohalideC-CPalladium/Ligand libretexts.orgrsc.org
HeckAlkene + Aryl HalideC-CPalladium/Base organic-chemistry.orgodinity.com
SonogashiraTerminal Alkyne + Aryl HalideC-CPalladium/Copper wikipedia.orglibretexts.orgorganic-chemistry.org
Buchwald-HartwigAmine + Aryl HalideC-NPalladium/Ligand libretexts.orgorganic-chemistry.orgwikipedia.org

Decarboxylative Halogenation Processes

Decarboxylative functionalization of α,β-unsaturated carboxylic acids, including cinnamic acids, has emerged as a significant area of research. rsc.orgdntb.gov.uaresearchgate.netresearchgate.netrsc.org These reactions proceed via the extrusion of carbon dioxide and can be used to form new carbon-carbon and carbon-heteroatom bonds.

While direct decarboxylative halogenation of α-acetamido-2-methylcinnamic acid has not been specifically reported, related processes on cinnamic acid derivatives are well-documented. For example, decarboxylative nitration of cinnamic acids has been achieved using nitric acid and a radical initiator. rsc.org Photoredox catalysis has also enabled the decarboxylative arylation of α-amino acids, offering a pathway to convert biomass-derived precursors into valuable benzylic amines. nih.govcapes.gov.br Furthermore, visible light-promoted photoredox catalysis has been used for the direct decarboxylative fluorination of aliphatic carboxylic acids. nih.gov These methodologies suggest the potential for similar transformations on α-acetamido-2-methylcinnamic acid, where the carboxylic acid group is replaced by a halogen atom under radical or photoredox conditions.

Photodimerization and [2+2] Cycloaddition Studies in the Solid State

The solid-state photochemical behavior of cinnamic acids is a classic example of topochemical control, where the crystal packing of the reactant molecules dictates the stereochemistry of the resulting cyclobutane (B1203170) products from a [2+2] cycloaddition. iupac.orgnih.govresearchgate.net The photodimerization of trans-cinnamic acid, for instance, can yield either α-truxillic acid or β-truxinic acid depending on the polymorphic form of the starting material. digitellinc.comnih.govacs.orgnih.govrsc.org

Studies on various cinnamic acid derivatives have shown that the presence of substituents can influence the crystal packing and, consequently, the photoreactivity. nih.gov For α-acetamido-2-methylcinnamic acid, the acetamido and 2-methyl groups would play a significant role in directing the intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state. These interactions would determine the alignment of the olefinic double bonds of adjacent molecules. According to Schmidt's topochemical principles, for a [2+2] cycloaddition to occur in the solid state, the double bonds of neighboring molecules must be parallel and within a certain distance (typically less than 4.2 Å). nih.gov

Template-directed solid-state photodimerization offers a strategy to control the regioselectivity and stereoselectivity of the [2+2] cycloaddition of cinnamic acid derivatives. thieme-connect.comdigitellinc.com By using a template molecule, such as 1,8-naphthalenediol, two cinnamic acid units can be held in a specific orientation, leading to the formation of a single cyclobutane isomer upon irradiation. digitellinc.com This approach could be applied to α-acetamido-2-methylcinnamic acid to achieve selective homo- or heterodimerization.

PhenomenonDescriptionKey Influencing FactorsPotential Products
Solid-State Photodimerization[2+2] cycloaddition of alkene moieties in the crystalline state. iupac.orgnih.govCrystal packing, intermolecular distances, parallel alignment of double bonds. nih.govresearchgate.netCyclobutane dimers (e.g., truxillic or truxinic acid derivatives). digitellinc.comnih.gov
Topochemical ControlThe stereochemistry of the product is determined by the arrangement of molecules in the crystal lattice. iupac.orgacs.orgPolymorphism of the starting material. rsc.orgSpecific stereoisomers of the dimer.
Template-Directed PhotodimerizationUse of a template molecule to pre-organize reactants for selective cycloaddition. thieme-connect.comdigitellinc.comStructure of the template and the cinnamic acid derivative.Symmetrical or unsymmetrical cyclobutanes with high diastereoselectivity. digitellinc.com

Catalytic Transformations Involving Alpha Acetamido 2 Methylcinnamic Acid

Asymmetric Homogeneous Hydrogenation

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers high activity and selectivity under mild reaction conditions. For the hydrogenation of α-acetamido-2-methylcinnamic acid, cationic rhodium(I) complexes featuring chiral phosphine ligands are the most effective and widely studied systems.

Rhodium(I) complexes, particularly those of the type [Rh(diene)(diphosphine)]⁺X⁻, serve as highly efficient precatalysts. The diene ligand (typically 1,5-cyclooctadiene or norbornadiene) is readily hydrogenated, leaving a solvated, coordinatively unsaturated [Rh(diphosphine)(solvent)₂]⁺ species, which is the active catalyst that orchestrates the enantioselective addition of hydrogen to the substrate.

The success of rhodium-catalyzed asymmetric hydrogenation hinges on the design of the chiral diphosphine ligand. These ligands chelate to the rhodium center, creating a rigid and well-defined chiral environment that dictates the stereochemical outcome of the reaction.

DIOP ((-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane): Developed by Kagan, DIOP was one of the first successful C₂-symmetric chiral diphosphine ligands. Its chirality originates from the tartaric acid backbone. The seven-membered chelate ring it forms with rhodium is conformationally flexible, which can sometimes lead to lower enantioselectivities compared to more rigid ligands.

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): This ligand, developed by Noyori, possesses axial chirality due to restricted rotation around the C-C bond connecting the two naphthalene rings. It forms a stable, seven-membered chelate ring with rhodium. The rigid, C₂-symmetric structure of BINAP provides a well-defined chiral pocket, often leading to excellent enantioselectivities in hydrogenation reactions. However, in some systems involving rhodium carboxylate precatalysts for the hydrogenation of α-acetamidocinnamic acid, combinations with BINAP have been reported to be catalytically inactive. ias.ac.in

DEGUPHOS (3,4-Bis(diphenylphosphino)pyrrolidine derivatives): This class of ligands features a chiral pyrrolidine backbone, often derived from tartaric acid. The five-membered chelate ring formed is conformationally rigid, which is a desirable feature for high enantioselectivity. The substituents on the pyrrolidine ring can be modified to fine-tune the steric and electronic properties of the catalyst.

The application of these ligands in the rhodium-catalyzed hydrogenation of α-acetamidocinnamic acid demonstrates varying degrees of success, highlighting the crucial role of matching the ligand to the substrate.

LigandPrecatalyst SystemSubstrateConversionStatusReference
DIOPRhodium Carboxylateα-acetamidocinnamic acidNoticeableActive ias.ac.in
BINAPRhodium Carboxylateα-acetamidocinnamic acidNo ConversionInactive ias.ac.in

The enantioselectivity and activity of the rhodium catalyst are profoundly influenced by the structural features of the chiral diphosphine ligand. Key factors include the source and type of chirality, the rigidity of the ligand backbone, and the steric and electronic properties of the substituents on the phosphorus atoms.

Rigidity and Bite Angle: Ligands that form rigid chelate rings, such as those based on five- or six-membered rings or axially chiral backbones like BINAP, tend to provide higher enantioselectivities. The rigidity restricts the number of available conformations of the catalyst-substrate complex, amplifying the energy difference between the diastereomeric transition states that lead to the R and S products. The natural bite angle of the diphosphine also plays a critical role in determining the geometry and reactivity of the catalytic complex.

Diastereomeric Interactions: When both the catalyst's ligand and another component of the system are chiral, diastereomeric interactions can occur, leading to different reaction rates. For instance, using a rhodium precatalyst with a chiral carboxylate, such as rhodium(-)-mandelate, in combination with the enantiomeric ligands (+) and (-) DIOP, results in diastereomeric catalytic systems that exhibit markedly different activation energies and hydrogenation rates for α-acetamidocinnamic acid. ias.ac.in This demonstrates that subtle changes in the ligand structure can have a significant kinetic impact.

Steric and Electronic Effects: The substituents on the phosphorus atoms and the ligand backbone create a "chiral pocket" around the metal center. The steric bulk of these groups influences how the prochiral substrate can dock into the active site, favoring one binding orientation over another. Electronic effects, modulated by these substituents, can alter the electron density at the rhodium center, thereby affecting its catalytic activity for steps like hydrogen activation and olefin coordination.

The mechanism of rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives like α-acetamido-2-methylcinnamic acid has been studied extensively. Two primary pathways have been proposed: the "unsaturated" pathway and the "dihydride" pathway.

For substrates like α-acetamidocinnamic acid, which can act as a bidentate ligand, the unsaturated pathway is generally the dominant mechanism. The key steps are:

Substrate Coordination: The prochiral olefin coordinates to the solvated Rh(I) catalyst, [Rh(P-P)(S)₂]⁺ (where P-P is the chiral diphosphine and S is a solvent molecule). The substrate binds in a bidentate fashion through both the C=C double bond and the amide carbonyl oxygen. This chelation forms a relatively rigid catalyst-substrate adduct. Two diastereomeric adducts can be formed (one leading to the major product enantiomer, one to the minor), with one often being significantly more stable and abundant.

Oxidative Addition: Molecular hydrogen adds to the rhodium center, oxidizing it from Rh(I) to a Rh(III) dihydride species. This is typically the rate-determining step. Crucially, the less stable, minor diastereomeric adduct is often found to react much faster with hydrogen than the more stable, major adduct (the "anti-lock-and-key" principle).

Migratory Insertion and Reductive Elimination: One of the hydride ligands migrates to the coordinated olefin, forming a rhodium-alkyl intermediate. This is followed by reductive elimination of the hydrogenated product, regenerating the Rh(I) catalyst for the next cycle.

The dihydride pathway , where oxidative addition of H₂ to the catalyst precedes substrate coordination, is generally considered less favorable for this class of chelating substrates. The strong coordination of the acetamidocinnamic acid derivative favors the initial formation of the catalyst-substrate complex.

Additives can play a significant role in optimizing the performance of hydrogenation reactions. In the context of substrates containing a carboxylic acid moiety, a basic additive like triethylamine (NEt₃) is often employed.

The primary role of triethylamine is to act as a base to deprotonate the carboxylic acid group of α-acetamido-2-methylcinnamic acid, forming a carboxylate salt (R-COO⁻ Et₃NH⁺). This has several potential benefits:

Solubility: The resulting triethylammonium salt may have improved solubility in the alcoholic or ethereal solvents typically used for hydrogenation, preventing precipitation and ensuring the reaction remains in the homogeneous phase.

Coordination: The deprotonation prevents the acidic proton from interfering with the catalytic cycle. It ensures that the substrate coordinates to the cationic rhodium center primarily through the intended olefin and amide groups, rather than through the carboxylate, which could potentially poison the catalyst.

In related rhodium-catalyzed transfer hydrogenation systems using formic acid as the hydrogen source, triethylamine is essential. It reacts with formic acid to form triethylammonium formate, which then coordinates to the rhodium complex to deliver the hydride for the reduction process. chemmethod.comresearchgate.net

A major drawback of homogeneous catalysis is the difficulty of separating the expensive, and often toxic, catalyst from the reaction products. To address this, significant research has focused on the immobilization of rhodium-diphosphine complexes on various supports, aiming to bridge the gap between homogeneous and heterogeneous catalysis.

Polymer Supports: One approach involves anchoring the chiral rhodium complex to a polymer backbone, such as polystyrene. researchgate.net The ligand can be functionalized with a group that allows it to be covalently attached to or copolymerized with the polymer. While this allows for catalyst recovery by simple filtration, challenges such as reduced catalytic activity and leaching of the metal into the solution can occur.

Inorganic Supports: Silica (B1680970) has also been used as a support. Chiral diphosphine ligands can be modified with silyl groups, enabling them to be covalently grafted onto the silica surface. uni-tuebingen.de This provides a robustly supported catalyst.

Carbon Nanotubes (CNTs): Chiral rhodium complexes have been covalently immobilized on functionalized multi-walled carbon nanotubes. researchgate.net These hybrid catalysts have been tested in the asymmetric hydrogenation of α-acetamidocinnamic acid, demonstrating good conversions and enantioselectivities. Importantly, these CNT-supported catalysts could be recycled, although a decrease in performance was sometimes observed over multiple runs. researchgate.net

These immobilization strategies offer a promising route to more sustainable and cost-effective catalytic processes, although maintaining the high activity and enantioselectivity of the original homogeneous system upon recycling remains a key challenge.

Support MaterialCatalyst SystemSubstrateConversion (%)Enantiomeric Excess (%)RecyclabilityReference
Carbon Nanotubes (CNTs)Covalently anchored Rh-pyrrolidine-diphosphine complexα-acetamidocinnamic acid71-7554-63Recyclable up to 3 times with 100% conversion maintained researchgate.net
PolystyreneAnchored [Rh(CO)₂Cl₂]⁻ with chiral amine ligandsα-acetamidocinnamic acid-Modest- researchgate.net
SilicaCovalently anchored Rh-pyrrolidine-diphosphine complexα-acetamidocinnamic acid-High- uni-tuebingen.de

Ruthenium-Catalyzed Asymmetric Hydrogenation

While rhodium catalysts have been more extensively documented for the asymmetric hydrogenation of α-acetamidocinnamic acid and its analogues, ruthenium-based systems represent a significant area of research in asymmetric catalysis. Chiral ruthenium complexes are highly effective for the hydrogenation of a wide array of functionalized and unfunctionalized olefins. For substrates similar to α-acetamido-2-methylcinnamic acid, such as other enamides, chiral bidentate phosphine ligands are known to yield high enantiomeric excesses when complexed with ruthenium rsc.org. The catalytic cycle typically involves the formation of a ruthenium-hydride species which then coordinates to the olefin substrate, followed by migratory insertion and reductive elimination to yield the saturated product.

Ligand Scaffolds and Their Stereocontrol

The stereochemical outcome of ruthenium-catalyzed asymmetric hydrogenation is critically dependent on the chiral ligand coordinated to the metal center. Atropisomeric biaryl phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and its derivatives like SYNPHOS, are paramount in creating a chiral environment around the ruthenium atom researchgate.net. This chiral space dictates the facial selectivity of the hydrogenation, forcing the substrate to coordinate in a specific orientation, which leads to the preferential formation of one enantiomer over the other acs.org.

The electronic and steric properties of the ligand scaffold are fine-tuned to optimize both reactivity and enantioselectivity. For instance, electron-rich phosphine ligands can enhance the catalytic activity of the ruthenium center researchgate.net. The inherent C₂-symmetry of many of these ligands simplifies the analysis of the transition states, as it reduces the number of possible diastereomeric intermediates. The rigidity of the ligand backbone is also a crucial factor, as it helps to maintain a well-defined chiral pocket, thus ensuring high levels of stereocontrol throughout the catalytic cycle. For the hydrogenation of ketones, a process with mechanistic parallels, the choice of diphosphine and diamine ligands must be carefully tailored to the specific substrate to achieve high selectivity nih.gov.

Comparative Analysis with Rhodium Systems

When comparing ruthenium and rhodium catalysts for asymmetric hydrogenation, several key differences emerge. Rhodium complexes, particularly with chiral phosphine ligands, have historically been the benchmark for the hydrogenation of α-acetamidocinnamic acids, often providing exceptional enantioselectivities under mild conditions mdpi.comacs.org. Rhodium catalysts can achieve very high chemical and optical yields for N-acetylated amino acids, with substrate-to-catalyst ratios reaching as high as 16,000 acs.org.

In contrast, ruthenium catalysts often require different activation conditions and may exhibit a broader substrate scope beyond α-amidoacrylates. For the transfer hydrogenation of α,β-unsaturated carboxylic acids using formic acid, both rhodium and ruthenium complexes have been studied, with rhodium often showing high enantioselectivity taylorfrancis.com. However, ruthenium catalysts can be more robust and tolerant of a wider range of functional groups in certain applications. The choice between a rhodium and a ruthenium system is often dictated by the specific substrate, desired reaction conditions, and cost-effectiveness.

Iridium and Palladium-Catalyzed Systems

Iridium-Catalyzed Systems: Iridium complexes have emerged as powerful catalysts for the asymmetric hydrogenation of a variety of challenging substrates, including unfunctionalized olefins and imines researchgate.netprinceton.edu. Cationic iridium complexes with heterobidentate ligands, such as those containing phosphorus and nitrogen donors (N,P ligands), are particularly effective researchgate.netacs.org. These catalysts have been successfully applied to the hydrogenation of enamides, achieving excellent enantioselectivities by guiding the reaction through specific chelation pathways acs.org. For instance, iridium-catalyzed hydrogenation can proceed with high turnover numbers, reaching up to 10,000 in the case of N-phosphinoylimines princeton.edu. While specific studies on alpha-acetamido-2-methylcinnamic acid are not prevalent, the high efficiency of iridium catalysts with related enamides suggests their potential applicability.

Palladium-Catalyzed Systems: Palladium is a remarkably versatile metal in catalysis, though it is more commonly associated with cross-coupling reactions rather than asymmetric hydrogenation of enamides nih.gov. For cinnamic acid and its derivatives, palladium catalysts are proficient in promoting a variety of transformations. These include:

Decarboxylative Cross-Coupling: Palladium chloride, in combination with a suitable phosphine ligand like CyJohnPhos, can catalyze the reaction of cinnamic acid with aryl iodides, forming a new carbon-carbon bond taylorfrancis.com.

C-H Activation: Palladium(II) acetate (B1210297) can catalyze the selective meta-C-H activation of α-substituted cinnamates for coupling with various alkenes acs.org.

Transfer Hydrogenation: Palladium catalysts, such as PdCl₂ and Pd(acac)₂, have been used for the transfer hydrogenation of cinnamic acid, using formic acid as a hydrogen source, to produce phenylpropanoic acid with high yields researchgate.netchemmethod.com.

These reactions highlight palladium's ability to functionalize the cinnamic acid scaffold in ways complementary to hydrogenation.

Factors Influencing Catalytic Efficiency and Stereocontrol

Substrate Scope and Substituted Derivatives

The efficiency and stereocontrol of catalytic transformations are highly sensitive to the structure of the substrate. For derivatives of this compound, variations in the substituents on the aromatic ring or the amide group can significantly impact reaction outcomes. In palladium-catalyzed C-H activation, for example, both electron-donating and halogen-containing substituents on the arene ring of α-substituted cinnamates are well-tolerated, leading to good yields of the meta-coupled products.

The geometry of the double bond (E/Z isomers) in substituted enamides can also play a crucial role. In some iridium-catalyzed hydrogenations, a fast isomerization of the double bond occurs, leading to a kinetic resolution of the isomers. In other cases, both E and Z isomers can be hydrogenated to yield the same enantiomer of the product, a phenomenon known as enantioconvergent hydrogenation, which is highly desirable as it allows for the use of isomeric mixtures of starting materials acs.org.

Solvent Effects on Reaction Kinetics and Stereoselectivity

The choice of solvent is a critical parameter that can profoundly influence reaction rates, catalyst stability, and stereoselectivity. The solvent can affect the solubility of the catalyst and substrate, stabilize transition states, and in some cases, directly participate in the catalytic cycle rsc.orgwhiterose.ac.uk.

Polar Protic vs. Aprotic Solvents: In cobalt-catalyzed hydrogenation of enamides, protic solvents like methanol (B129727) and ethanol have been shown to provide the highest yields and enantiomeric purities acs.org. Computational studies suggest that explicit solvent molecules can be crucial for stabilizing transition states through hydrogen bonding, thereby lowering activation barriers acs.orgprinceton.edu. In some transfer hydrogenation reactions, alcohols such as isopropanol (B130326) can serve as both the solvent and the hydrogen source mdpi.com.

Coordinating vs. Non-coordinating Solvents: Non-coordinating solvents are often preferred in iridium-catalyzed hydrogenations to avoid competition with the substrate for binding to the metal center. However, in the absence of a coordinating solvent, some iridium catalysts are prone to deactivation by forming inactive trimers acs.org. Aromatic solvents like toluene can sometimes inhibit catalysis by forming stable η⁶-arene complexes with the metal center, thereby reducing the concentration of the active catalyst researchgate.net.

Aqueous and Green Solvents: In palladium-catalyzed transfer hydrogenation of cinnamic acid, water has been identified as a highly effective and environmentally friendly solvent, leading to quantitative yields of the hydrogenated product researchgate.netchemmethod.com. This highlights a growing trend towards the use of more sustainable solvent systems in catalysis.

The following table summarizes the effect of different solvents on a representative palladium-catalyzed transfer hydrogenation of cinnamic acid.

CatalystHydrogen DonorBaseSolventTemperature (°C)Yield (%)
PdCl₂Formic AcidKOHWater90100
Pd(acac)₂Formic AcidTriethylamineTHF25-
Temperature and Hydrogen Pressure Optimization

The asymmetric hydrogenation of α,β-dehydroamino acid derivatives is a cornerstone of modern organic synthesis, providing access to enantiomerically enriched α-amino acids. The efficiency and stereoselectivity of these reactions, often catalyzed by rhodium complexes with chiral phosphine ligands, are highly dependent on reaction parameters such as temperature and hydrogen pressure.

Detailed research into the asymmetric hydrogenation of α-acetamidocinnamic acid, a close analog of the title compound, reveals the significant impact of these parameters. In a study utilizing a chiral rhodium hybrid nanocatalyst, good conversions and enantiomeric excesses were achieved. researchgate.net The optimization of temperature and hydrogen pressure is crucial to maximize both the rate of reaction and the enantioselectivity. Generally, lower temperatures favor higher enantiomeric excess (ee) by enhancing the energy difference between the diastereomeric transition states leading to the major and minor enantiomers. However, this often comes at the cost of a slower reaction rate.

Conversely, increasing the hydrogen pressure typically increases the reaction rate. However, its effect on enantioselectivity can be more complex and is often dependent on the specific catalyst and substrate. For some catalytic systems, higher pressures can lead to a decrease in enantioselectivity due to changes in the rate-determining step or the formation of different catalytic species.

The following table, derived from studies on the rhodium-catalyzed asymmetric hydrogenation of α-acetamidocinnamic acid, illustrates the interplay between reaction conditions and catalytic outcomes. While this data is for the parent cinnamic acid derivative, it provides a valuable framework for understanding the potential optimization for the 2-methyl substituted analog. The introduction of a methyl group at the 2-position of the phenyl ring would likely introduce steric hindrance, potentially influencing the optimal temperature and pressure settings to achieve high conversion and enantioselectivity.

Table 1: Asymmetric Hydrogenation of α-Acetamidocinnamic Acid with a Rhodium-Based Catalyst

Entry Temperature (°C) H₂ Pressure (bar) Conversion (%) Enantiomeric Excess (ee, %)
1 25 10 71 63
2 25 20 75 54
3 40 10 >95 58
4 40 20 >95 52

Data presented is for α-acetamidocinnamic acid as a representative substrate. researchgate.net

Other Metal-Mediated and Catalyzed Reactions

Beyond catalytic hydrogenation, this compound can participate in a range of other metal-mediated and catalyzed transformations, offering alternative pathways for its functionalization.

Samarium(II) Iodide-Mediated Reductive Cross-Couplings

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent widely used in organic synthesis for promoting reductive coupling reactions. nih.govmdpi.comorganic-chemistry.orgresearchgate.netwikipedia.org In the context of α,β-unsaturated carbonyl compounds, SmI₂ can effect the reductive coupling of the double bond. For a substrate like this compound, this could involve an intramolecular cyclization if a suitable electrophile is tethered to the molecule, or an intermolecular cross-coupling with an added electrophile.

The general mechanism involves the reduction of the α,β-unsaturated system by SmI₂ to generate a samarium enolate. This intermediate can then be protonated to yield the saturated product or can react with an electrophile. The reactivity and chemoselectivity of SmI₂ can be tuned by the addition of co-solvents and additives. nih.gov

While specific studies on the Samarium(II) iodide-mediated reductive cross-couplings of this compound are not extensively documented, the known reactivity of SmI₂ with α,β-unsaturated esters and amides suggests its potential applicability. mdpi.com Such reactions could provide a route to γ-amino acid derivatives or other complex amino acid structures. The presence of the acetamido group may influence the reaction through chelation with the samarium ion, potentially affecting the stereochemical outcome of the coupling.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govescholarship.orgnih.gov Dehydroamino acids and their derivatives have been shown to be excellent substrates in photoredox-catalyzed reactions. The electron-deficient nature of the double bond in this compound makes it a good radical acceptor.

Research on similar dehydroamino acid derivatives has demonstrated the feasibility of various transformations, including:

1,4-Conjugate Addition: The photoredox-generated radicals can add to the β-position of the dehydroamino acid, leading to the formation of novel unnatural amino acids. nih.govescholarship.orgnih.gov

Functionalization: The double bond can be functionalized through various photoredox-mediated processes, introducing new chemical moieties to the amino acid scaffold. researchgate.net

For instance, a versatile photoredox-catalyzed synthesis of unnatural amino acids has been developed using a ruthenium-based photocatalyst for the coupling of various radical precursors with dehydrogenated amino acid residues. researchgate.net These reactions are typically carried out under mild conditions, at room temperature, and with high functional group tolerance. The specific outcomes of such reactions with this compound would depend on the choice of photocatalyst, radical precursor, and reaction conditions.

Electrocatalytic Transformations

Electrocatalysis offers a sustainable and efficient alternative to traditional chemical methods for organic synthesis. In the context of α,β-unsaturated compounds, electrocatalytic methods can be employed for both reductions and oxidations. For this compound, electrocatalytic hydrogenation of the double bond is a plausible transformation, providing an alternative to traditional catalytic hydrogenation using molecular hydrogen.

While specific electrocatalytic studies on this compound are limited, the broader field of electro-organic synthesis provides insights into its potential reactivity. The N-acyl-α,β-dehydroamino acid moiety is susceptible to electrochemical reduction. Such a process would involve the transfer of electrons to the double bond, followed by protonation, to yield the corresponding saturated N-acetyl-2-methylphenylalanine. The efficiency and selectivity of such a transformation would be dependent on the electrode material, solvent, supporting electrolyte, and the applied potential. The development of such electrocatalytic methods could offer a greener and more controlled approach to the synthesis of valuable amino acid derivatives.

Biocatalytic Approaches and Enzymatic Transformations of Cinnamic Acid Derivatives

Enzymatic Reduction and Asymmetric Bioreduction

Enzymatic reductions are a cornerstone of biocatalysis, enabling the stereoselective synthesis of chiral compounds. For derivatives of cinnamic acid, the reduction of the carbon-carbon double bond is a key transformation.

Ene-reductases (ERs), belonging to the Old Yellow Enzyme (OYE) family of flavoproteins, are powerful biocatalysts for the asymmetric reduction of activated carbon-carbon double bonds. nih.govnih.gov These enzymes utilize a nicotinamide (B372718) cofactor, such as NADPH or NADH, to deliver a hydride to the β-carbon of an α,β-unsaturated compound, while a proton is typically transferred to the α-carbon from a conserved tyrosine residue in the active site. nih.gov This mechanism results in a highly stereospecific trans-addition of hydrogen across the double bond. nih.gov

The substrate scope of ene-reductases is broad and includes α,β-unsaturated aldehydes, ketones, esters, and nitroalkenes. nih.govnih.gov However, the C=C bond in cinnamic acid itself is generally not sufficiently activated to be reduced directly by most ene-reductases. mdpi.com A common strategy to overcome this is a cascade reaction where the carboxylic acid is first reduced to the more reactive aldehyde by a carboxylic acid reductase (CAR). mdpi.com This aldehyde intermediate can then be efficiently reduced by an ene-reductase.

While direct enzymatic reduction data for α-acetamido-2-methylcinnamic acid is not prevalent in the literature, studies on structurally similar molecules provide significant insights. For instance, N-acyl derivatives of α,β-dehydroamino acids have been successfully reduced by ene-reductases like YqjM from Bacillus subtilis and OYE isoenzymes. nih.gov The reduction of an N-acyl derivative of an aspartic acid ester by OYE3 demonstrated that the stereochemical outcome can be manipulated by altering the size of the N-acyl protective group, which influences the substrate's binding orientation in the active site. nih.gov Similarly, the bioreduction of α-methylcinnamaldehyde derivatives using various OYEs has been shown to produce chiral aldehydes with high enantiomeric excess. researchgate.net These findings suggest that α-acetamido-2-methylcinnamic acid would likely require initial activation to its corresponding aldehyde to be a viable substrate for ene-reductase-mediated reduction.

Table 1: Examples of Ene-Reductase (ER) Mediated Bioreduction of Cinnamic Acid Derivatives and Analogs

Substrate Enzyme Product Conversion (%) Enantiomeric Excess (ee %) Reference
Methyl 2-acetamido-3-(3-pyridyl)acrylate YqjM (S)-Methyl 2-acetamido-3-(3-pyridyl)propanoate >99 >99 nih.gov
N-Acetyl-dehydroalanine methyl ester YqjM (S)-N-Acetyl-alanine methyl ester 41 97 nih.gov
(E)-α-Methyl-p-methoxycinnamaldehyde OYE3 (S)-α-Methyl-p-methoxydihydrocinnamaldehyde >99 97 researchgate.net
(E)-α-Methylcinnamaldehyde YqjM (R)-α-Methyldihydrocinnamaldehyde >99 53 researchgate.net
Dimethyl mesaconate SeER (S)-Dimethyl 2-methylsuccinate >99 98 mdpi.com
Dimethyl citraconate Bac-OYE1 (R)-Dimethyl 2-methylsuccinate >99 99 mdpi.com

Hydrogen-borrowing, or hydrogen transfer, catalysis is an atom-economical process where a substrate is temporarily oxidized by a catalyst, which then uses the captured hydrogen equivalents to reduce an intermediate later in the reaction sequence. While extensively used for the synthesis of amines and other compounds, its application for the synthesis of chiral acids from unsaturated precursors is an area of growing interest. nih.gov In a typical cascade, an alcohol can be oxidized to an aldehyde or ketone, which then participates in a C-C bond formation, followed by reduction of the resulting intermediate by the "borrowed" hydrogen. The application of this methodology to α,β-unsaturated acids could theoretically involve the reduction of the double bond, but specific examples involving cinnamic acid derivatives like α-acetamido-2-methylcinnamic acid in published enzymatic hydrogen-borrowing cascades are not yet common.

Biotransformation Pathways of Related Aromatic Carboxylic Acids

The biotransformation of aromatic carboxylic acids is a key process in the metabolism of many natural compounds by microorganisms and plants. The metabolic fate of a compound like α-acetamido-2-methylcinnamic acid can be inferred from pathways established for related molecules. N-acylated aromatic amino acids are known to occur in various biological systems. nih.gov For example, N-acetylated derivatives of phenylalanine, tyrosine, and tryptophan have been identified, indicating that enzymatic machinery for the synthesis and potential degradation of such compounds exists in nature. nih.gov

The biotransformation of cinnamic acids often involves pathways such as hydroxylation, side-chain degradation (β-oxidation), and decarboxylation. For instance, Pseudomonas species are known to degrade ferulic acid through a pathway that involves shortening of the side chain, which can lead to the formation of acetophenone (B1666503) derivatives after decarboxylation of an unstable β-keto acid intermediate.

Enzymatic Hydrolysis for Selective Deprotection and Derivatization

Enzymatic hydrolysis offers a mild and selective method for the cleavage of ester or amide bonds. In the context of α-acetamido-2-methylcinnamic acid, an amidase or acylase could potentially catalyze the hydrolysis of the N-acetyl group to yield α-amino-2-methylcinnamic acid and acetic acid. Such enzymes are widely used in industrial processes, for example, in the production of 6-aminopenicillanic acid from penicillin G. The selectivity of these enzymes could allow for the deprotection of the amino group without affecting other functionalities in the molecule. While specific studies on the enzymatic deacetylation of α-acetamido-2-methylcinnamic acid are scarce, the general principle is well-established for a wide range of N-acetylated amino acids.

Carboxylase and Decarboxylase Enzyme Systems (General Relevance)

Decarboxylation is a fundamental biochemical reaction involving the removal of a carboxyl group, releasing carbon dioxide. Phenolic acid decarboxylases (PADs) or ferulic acid decarboxylases (FDCs) are enzymes that catalyze the non-oxidative decarboxylation of hydroxycinnamic acids, such as p-coumaric acid and ferulic acid, to their corresponding vinyl derivatives. The mechanism of these enzymes, particularly the UbiD-like prenylated flavin-dependent decarboxylases, involves a 1,3-dipolar cycloaddition between the substrate and the prFMN cofactor.

The substrate specificity of these decarboxylases is often linked to the presence of a 4-hydroxyl group on the phenyl ring, which is absent in α-acetamido-2-methylcinnamic acid. However, some fungal decarboxylases have shown activity on cinnamic acid itself. The presence of the α-acetamido and 2-methyl substituents on α-acetamido-2-methylcinnamic acid would likely present a significant steric and electronic challenge for known cinnamic acid decarboxylases, making it a poor substrate without significant enzyme engineering.

Advanced Characterization and Computational Studies of Alpha Acetamido 2 Methylcinnamic Acid

Spectroscopic Analysis of Derivatives and Intermediates

Spectroscopic techniques are pivotal in elucidating the structure and behavior of molecules in various states. For derivatives and reaction intermediates of alpha-Acetamido-2-methylcinnamic acid, solid-state NMR and in situ spectroscopic methods offer a window into their dynamic and static properties.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, is a powerful, non-destructive technique for studying the structure of crystalline and amorphous solids. rsc.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR provides information about the local environment of each carbon atom in the solid lattice.

In the analysis of cinnamic acid derivatives, 13C CPMAS NMR can reveal key structural features. For instance, studies on related cinnamic acids have shown significant differences in the chemical shifts of the carbonyl (C=O) group between the acid and its ester form in the solid state. researchgate.net The acid's carbonyl carbon typically appears at a higher chemical shift (around 173 ppm) compared to the ester's (around 168 ppm). researchgate.net Furthermore, the signals for the ortho and meta carbons in the phenyl ring can exhibit splitting in the solid state, which is not observed in solution. researchgate.net This splitting provides information about the crystallographic asymmetry and packing of the molecules in the unit cell.

For this compound, a hypothetical 13C CPMAS NMR spectrum would provide distinct signals for each unique carbon atom, including those in the methyl, acetamido, and cinnamic acid moieties. The precise chemical shifts would be highly sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide groups, within the crystal lattice.

Table 1: Representative 13C Chemical Shifts for Cinnamic Acid Derivatives in the Solid State

Carbon AtomTypical Chemical Shift Range (ppm)Information Provided
Carbonyl (COOH)170-175Electronic environment of the carboxylic acid group, hydrogen bonding.
Olefinic (α-C)120-130Substitution pattern on the double bond.
Olefinic (β-C)140-150Electronic effects of the phenyl ring and substituents.
Aromatic (C1)130-135Point of attachment of the side chain.
Aromatic (ortho, meta, para)125-135Symmetry of the phenyl ring, crystal packing effects.
Methyl (from acetamido)20-25Presence and environment of the acetamido group.
Carbonyl (from acetamido)165-170Electronic environment of the amide group.
Methyl (from 2-methyl)15-20Presence and environment of the methyl group on the phenyl ring.

Note: The chemical shift values are approximate and can vary based on the specific derivative and crystal packing.

In situ spectroscopy involves monitoring a chemical reaction as it happens, without the need for isolating intermediates. This provides real-time information on the concentrations of reactants, intermediates, and products, offering deep insights into the reaction mechanism. Techniques such as in situ NMR, IR, and UV-Vis spectroscopy are commonly employed.

For reactions involving this compound, such as its synthesis or subsequent transformations like asymmetric hydrogenation, in situ spectroscopy is invaluable. For example, in the rhodium-catalyzed asymmetric hydrogenation of related (Z)-α-acetamidocinnamic acid derivatives to produce chiral amino acids, in situ techniques can be used to observe the formation of catalyst-substrate complexes and track the progress of the reaction under high pressure. rsc.org By monitoring the disappearance of the substrate's olefinic signals and the appearance of the product's signals in real-time, one can determine reaction rates and identify potential intermediates. rsc.org This information is crucial for optimizing reaction conditions and understanding the catalytic cycle.

Computational Chemistry and Molecular Modeling

Computational chemistry provides a theoretical framework to complement experimental findings. By modeling molecules and their interactions, it is possible to predict structures, properties, and reaction pathways.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to predict the geometry, and electronic and magnetic properties of molecules. researchgate.netnih.gov For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed understanding of its structural and electronic characteristics. scielo.org.mx

DFT can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. Furthermore, it allows for the calculation of various electronic properties, including:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of molecular reactivity. A smaller gap suggests higher reactivity. scielo.org.mx

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and stabilization energies, such as those arising from hyperconjugation and hydrogen bonding. dntb.gov.ua

Table 2: Hypothetical DFT-Calculated Properties for this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVCorrelates with the ability to donate an electron (ionization potential).
LUMO Energy-1.2 eVCorrelates with the ability to accept an electron (electron affinity).
HOMO-LUMO Gap5.3 eVIndicates chemical stability and reactivity.
Dipole Moment~3.5 DReflects the overall polarity of the molecule.

Note: These values are illustrative and would need to be calculated specifically for this compound.

To understand the response of this compound to light, such as in UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TDDFT) is employed. scielo.org.mx TDDFT can predict electronic excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. scielo.org.mx It can also determine the oscillator strengths of these transitions, which relate to the intensity of the absorption bands. By analyzing the molecular orbitals involved in the electronic transitions (e.g., π → π*), one can gain a deeper understanding of the molecule's photophysical properties.

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify stationary points, including reactants, products, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction.

For a reaction involving this compound, such as its synthesis or hydrogenation, DFT calculations can be used to locate the transition state structures. rsc.org By analyzing the geometry and vibrational frequencies of the transition state (which has one imaginary frequency corresponding to the reaction coordinate), chemists can understand the atomistic details of bond-breaking and bond-forming processes. This knowledge is instrumental in predicting reaction outcomes, understanding stereoselectivity (as in asymmetric hydrogenation), and designing more efficient catalysts. rsc.org

Quantitative Structure-Reactivity Relationships (QSPR)

Quantitative Structure-Reactivity Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. mdpi.com In the context of this compound and its derivatives, QSPR models can be developed to predict various reactivity parameters, such as reaction rates and equilibrium constants, based on a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure, including electronic, steric, and thermodynamic properties.

The development of a QSPR model typically involves the following steps:

Dataset Selection: A series of structurally related compounds with known experimental reactivity data is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset using computational chemistry software.

Model Building: Statistical methods, such as multiple linear regression (MLR), are employed to select the most relevant descriptors and build a mathematical equation that relates these descriptors to the observed reactivity. semanticscholar.org

Model Validation: The predictive power of the developed QSPR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. semanticscholar.org

Table 1: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Cinnamic Acid Derivatives

Descriptor TypeSpecific Descriptor ExamplesPotential Application for this compound
Electronic Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Mulliken chargesPredicting reactivity in electrophilic or nucleophilic reactions.
Steric/Topological Molecular volume, Surface area, Wiener index, Kier & Hall connectivity indicesCorrelating steric hindrance with reaction rates.
Thermodynamic Enthalpy of formation, Gibbs free energy of activation, Dipole momentModeling reaction kinetics and equilibria.

Chromatographic and Electrophoretic Enantioseparation Techniques

The presence of a chiral center in this compound necessitates the use of specialized analytical techniques to separate and quantify its enantiomers. Chiral separation is crucial for understanding the stereospecific properties and behavior of each enantiomer.

Capillary Electrophoresis for Chiral Analysis

Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of amino acids and their derivatives due to its high efficiency, low sample consumption, and versatility. creative-proteomics.com In CE, enantiomers are separated based on their differential migration in an electric field, which is achieved by adding a chiral selector to the background electrolyte (BGE). acs.org

The most common chiral selectors used for the enantioseparation of amino acid derivatives include:

Cyclodextrins (CDs) and their derivatives: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form transient diastereomeric inclusion complexes with the enantiomers, leading to different electrophoretic mobilities. acs.org

Macrocyclic antibiotics: Antibiotics like vancomycin (B549263) have multiple chiral centers and functional groups that can interact stereoselectively with enantiomers through hydrogen bonding, dipole-dipole, and steric interactions. mdpi.com

Chiral surfactants: These can be used in micellar electrokinetic chromatography (MEKC) to form chiral micelles that differentially partition the enantiomers.

Ligand-exchange complexes: A chiral ligand, such as an L-amino acid derivative, is complexed with a metal ion (e.g., Cu(II)). The enantiomers of the analyte then form transient diastereomeric ternary complexes with the chiral selector, enabling their separation. nih.gov

For the chiral analysis of N-acetylated amino acids like this compound, cyclodextrins and their derivatives are often effective chiral selectors. The separation can be optimized by adjusting various parameters, including the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature.

Table 2: Examples of Chiral Selectors and Conditions in Capillary Electrophoresis for Amino Acid Derivatives

Analyte TypeChiral SelectorBackground Electrolyte (BGE)Detection
N-derivatized amino acidsVancomycin100 mM Phosphate (B84403) buffer (pH 4-7)UV
Underivatized aromatic amino acids6(A)-(2-Aminoethylamino)-6(A)-deoxy-beta-cyclodextrin (CDen)-Cu(II) complex20 mmol/L CDen, 20 mmol/L CuSO4, 5.0 mg/mL PEG20000, 1.0% v/v tert-butyl alcohol (pH 5.8)UV
Dansylated amino acidsBalhimycin--
Underivatized alpha-amino acidsN-(2-hydroxyoctyl)-L-4-hydroxyproline/Cu(II) complex--

Advanced GC/MS and HPLC-based Chiral Separations

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are cornerstone techniques for the chiral separation of a wide range of compounds, including cinnamic acid derivatives.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method for enantioseparation. The direct approach, which employs a chiral stationary phase (CSP), is the most common. nih.gov CSPs are packed into HPLC columns and create a chiral environment where the enantiomers exhibit different affinities, leading to different retention times.

For cinnamic acid derivatives and related acidic compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. tandfonline.com These CSPs are often carbamate (B1207046) or ester derivatives of the polysaccharide coated onto a silica (B1680970) support. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

The choice of mobile phase is critical for achieving good separation. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are typically used. In reversed-phase mode, aqueous buffers mixed with acetonitrile (B52724) or methanol (B129727) are employed. The addition of a small amount of an acidic modifier, such as acetic acid or trifluoroacetic acid, can improve peak shape and resolution for acidic analytes. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-based chiral separations, the analyte must be volatile and thermally stable. Often, derivatization is required to increase volatility. For this compound, derivatization of the carboxylic acid group, for example, by esterification, would be necessary. The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, which is typically a cyclodextrin (B1172386) derivative. gcms.cz The separated enantiomers are then detected by a mass spectrometer, which provides both quantification and structural information. A cost-effective chiral GC-MS method has been described for the separation of cyclic secondary amino acid enantiomers after derivatization. nih.gov

Table 3: Examples of HPLC Conditions for Chiral Separation of Cinnamic Acid Derivatives and Related Compounds

Compound TypeChiral Stationary Phase (CSP)Mobile PhaseDetection
Photosensitive cinnamic acid derivativesCellulose-basedNormal-phase (e.g., hexane/isopropanol)UV
2-Aryloxycarboxylic acidsChiralcel OD-H, Chiralpak ADNormal-phaseUV
Arylpropionic acids (e.g., Naproxen)Whelk-O 1Normal-phase: Hexane/isopropanol/acetic acid (80:20:0.5)UV
General chiral drugsChiralcel OD-RH, Chiralpak AD-R, Chiralcel OJ-RReversed-phase: Acetonitrile/Aqueous phosphate bufferUV

Future Directions and Research Perspectives

Development of Novel Chiral Catalysts with Enhanced Activity and Selectivity

The asymmetric hydrogenation of α-acetamido-2-methylcinnamic acid to produce chiral N-acetylated amino acids is a critical transformation. While existing catalysts have shown promise, the pursuit of novel chiral catalysts with superior activity and enantioselectivity remains a primary research goal.

Recent advancements have seen the use of chiral rhodium (Rh) hybrid nanocatalysts. researchgate.net These catalysts, created by anchoring pyrrolidine-based diphosphine ligands onto functionalized carbon nanotubes (CNTs), have been tested in the asymmetric hydrogenation of α-acetamidocinnamic acid. researchgate.net Research has demonstrated that these hybrid catalysts can achieve good conversion rates, ranging from 71-75%, and produce enantiomeric excesses (ee) between 54-63%. researchgate.net

Another approach involves the use of polymer-supported rhodium complexes. Divinylbenzene cross-linked chloromethylated polystyrene functionalized with chiral amines, such as cinchonine, has been used to anchor [Rh(CO)2Cl2]−. researchgate.net These polymer-supported catalysts have been evaluated in the hydrogenation of α-acetamidocinnamic acid, with the cinchonine-functionalized version showing the highest reaction rate and a modest enantioselectivity. researchgate.net The development of catalysts prepared from readily available chiral sources like L-tartaric acid has also been explored. For instance, a rhodium complex, [Rh(l-benzyl-(3R,4R)-bis(diphenylphosphino)pyrrolidine)(COD)]BF4, has demonstrated high chemical and optical yields in the hydrogenation of substituted cinnamic acids under mild conditions. taylorfrancis.com

Future work will likely focus on designing and synthesizing new chiral ligands to improve the enantioselectivity of these metal-catalyzed hydrogenations. The exploration of C2-symmetric chiral quaternary ammonium (B1175870) salts as phase-transfer catalysts also presents a promising avenue for the enantioselective synthesis of α,α-dialkyl-α-amino acids from related starting materials. organic-chemistry.org The goal is to develop robust and recyclable catalysts that provide near-perfect enantioselectivity and high turnover numbers, making the synthesis of chiral amino acid derivatives more efficient and economical.

Catalyst SystemSupport/LigandSubstrateConversion (%)Enantiomeric Excess (ee, %)Reference
Chiral Rh hybrid nanocatalystsPyrrolidine-based diphosphine on CNTsα-Acetamidocinnamic acid71-7554-63 researchgate.net
Polymer-supported Rh complexCinchonine-functionalized polystyreneα-Acetamidocinnamic acidHighest rate (specific value not stated)Modest (specific value not stated) researchgate.net
[Rh(l-benzyl-(3R,4R)-bis(diphenylphosphino)pyrrolidine)(COD)]BF4l-benzyl-(3R,4R)-bis(diphenylphosphino)pyrrolidineSubstituted cinnamic acidsVery high (specific value not stated)Very high (specific value not stated) taylorfrancis.com

Integration of Alpha-Acetamido-2-methylcinnamic Acid in Flow Chemistry and Continuous Processing

The pharmaceutical and fine chemical industries are increasingly adopting flow chemistry and continuous processing to enhance safety, efficiency, and scalability. d-nb.inforesearchgate.net The integration of reactions involving α-acetamido-2-methylcinnamic acid into continuous flow systems is a logical and promising future direction.

Continuous flow chemistry offers several advantages, including superior control over reaction parameters such as temperature and pressure, enhanced mixing, and improved safety when handling hazardous reagents or performing high-pressure hydrogenations. almacgroup.comrsc.org For the synthesis of derivatives from α-acetamido-2-methylcinnamic acid, continuous catalytic hydrogenation is a particularly relevant application. asymchem.com Flow reactors, such as packed-bed reactors or continuous stirred-tank reactors (CSTRs), can be utilized with immobilized catalysts to facilitate catalyst recycling and product purification. almacgroup.com

For example, a continuous high-pressure iridium-catalyzed reductive amination has been successfully implemented under GMP conditions, demonstrating the feasibility of such setups in a regulated environment. d-nb.info The principles of this and other continuous hydrogenation processes can be applied to the asymmetric hydrogenation of α-acetamido-2-methylcinnamic acid. rsc.org The development of robust immobilized chiral catalysts, as discussed in the previous section, is crucial for the successful implementation of continuous flow processes.

Challenges in transitioning from batch to continuous processing include potential clogging of reactors by solid byproducts and the need for solvent systems that maintain homogeneity. hybrid-chem.com Research will need to address these challenges through reactor design, process optimization, and the use of appropriate solvents like 2-MeTHF. hybrid-chem.com The successful integration of multi-step syntheses into a continuous sequence without the isolation of intermediates is another key objective. mdpi.com

Exploration of New Biocatalytic Pathways for Sustainable Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The exploration of new enzymatic pathways for the synthesis of chiral amino acids from cinnamic acid derivatives is a rapidly growing field of research.

Phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that naturally catalyze the reversible amination of cinnamic acids to form L-phenylalanine. nih.govfrontiersin.org These enzymes have been investigated for the synthesis of various L-phenylalanine analogues. frontiersin.org A significant area of future research is the development of multi-enzymatic cascade processes. For instance, coupling PAL amination with a chemoenzymatic deracemization step has been shown to produce substituted D-phenylalanines in high yield and excellent optical purity from cinnamic acids. nih.gov This approach expands the utility of PALs to the synthesis of non-natural D-amino acids, which are valuable building blocks for pharmaceuticals. nih.gov

Another class of enzymes with potential applications is phenylalanine aminomutase (PAM), which can catalyze the amination of cinnamic acid derivatives to produce both α- and β-amino acids with high enantioselectivity (ee >99%). nih.gov The substrate range of these enzymes is broad, allowing for the synthesis of a variety of non-natural aromatic amino acids. nih.gov Research has shown that the regioselectivity of the amination can be influenced by the substituents on the aromatic ring of the cinnamic acid substrate. nih.gov

Future research will focus on enzyme discovery and engineering to identify or create novel biocatalysts with improved activity, stability, and substrate scope. The immobilization of these enzymes is another key area, as it allows for their use in continuous flow bioreactors, combining the benefits of biocatalysis and continuous processing for sustainable and efficient synthesis. frontiersin.org

Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Understanding

A fundamental understanding of reaction mechanisms is essential for the rational design of improved catalysts and processes. The application of advanced spectroscopic and computational tools is becoming increasingly important in elucidating the intricate details of catalytic cycles involving α-acetamido-2-methylcinnamic acid.

Various spectroscopic techniques are employed to characterize catalysts and reaction intermediates. For instance, Fourier Transform Infrared (FTIR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are used to study the chemical interactions between metal complexes and their supports in heterogeneous catalysts. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of reactants, products, and intermediates in solution. rsc.org

In addition to experimental techniques, computational chemistry provides invaluable insights into reaction mechanisms. Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of catalytic reactions, helping to explain the origins of enantioselectivity in asymmetric hydrogenation. By calculating the energy barriers for different reaction pathways, researchers can predict which stereoisomer is likely to be favored.

Future research will likely involve the combined application of in-situ spectroscopic techniques and computational modeling to gain a dynamic picture of catalytic processes as they occur. This synergistic approach will enable a more detailed understanding of catalyst-substrate interactions, the nature of active species, and the factors that control selectivity. This deeper mechanistic knowledge will accelerate the development of next-generation catalysts and more efficient synthetic routes for derivatives of α-acetamido-2-methylcinnamic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.